molecular formula C15H17N7 B7435488 N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine

N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine

Cat. No. B7435488
M. Wt: 295.34 g/mol
InChI Key: DFPIYCFPPWRTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine, also known as CP-547632, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of various protein kinases, which are enzymes that play a critical role in the regulation of cell growth and division.

Mechanism of Action

N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine exerts its anti-cancer effects by inhibiting the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. Aurora A and B are involved in the regulation of mitotic spindle formation and chromosome segregation, while FLT3 is involved in the regulation of cell survival and proliferation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3, which are known to play a critical role in the regulation of cell growth and division. However, the exact biochemical and physiological effects of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways involved in cancer growth and progression. In addition, N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of using N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine. One area of research is the identification of biomarkers that can predict response to N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine. Finally, the development of more potent and selective protein kinase inhibitors, based on the structure of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine, is an area of active research.

Synthesis Methods

The synthesis of N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-(triazol-1-yl)pyridine, which is reacted with 5-cyclopropyl-1-methylpyrazole-4-carbaldehyde to form the intermediate compound. This intermediate is then reacted with a reducing agent to form the final product, N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine.

Scientific Research Applications

N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3, which are known to play a critical role in the regulation of cell growth and division. Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-21-15(11-2-3-11)12(9-19-21)8-17-13-10-16-5-4-14(13)22-7-6-18-20-22/h4-7,9-11,17H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIYCFPPWRTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CNC2=C(C=CN=C2)N3C=CN=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine

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